Inavolisib: A Technical Guide to its Core Mechanism of Action
Inavolisib: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inavolisib (also known as GDC-0077) is a first-in-class, orally bioavailable, small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform. It possesses a unique dual mechanism of action, combining potent, ATP-competitive inhibition of the kinase domain with the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα encoded by the PIK3CA gene. This dual action results in profound and sustained suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers. Activating mutations in PIK3CA are among the most common oncogenic drivers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer. Inavolisib's high selectivity for mutant PI3Kα over its wild-type counterpart and other PI3K isoforms provides a wider therapeutic window, leading to a more manageable safety profile compared to earlier-generation pan-PI3K inhibitors. This guide provides an in-depth review of the molecular mechanism, pharmacological properties, and key experimental data that define inavolisib as a targeted therapeutic agent.
Core Mechanism of Action
Inavolisib's primary pharmacological activity is the disruption of the PI3K/AKT/mTOR signaling cascade, a pathway central to tumor cell growth and survival.[1] Its mechanism is twofold, distinguishing it from other PI3Kα inhibitors.
ATP-Competitive Inhibition of PI3Kα
Inavolisib binds with high potency to the ATP-binding site within the catalytic p110α subunit of PI3Kα.[2] This reversible, competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] The reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the cell membrane, thereby blocking their activation and halting downstream signaling.[1]
Selective Degradation of Mutant p110α
A unique and critical feature of inavolisib is its ability to induce the selective, proteasome-mediated degradation of the mutant p110α protein, while having minimal effect on the wild-type protein.[2][3][4] This degradation leads to a more profound and durable inhibition of the PI3K pathway than kinase inhibition alone.[2][5] This selective degradation of the oncoprotein may contribute to an improved therapeutic index.[6] The exact molecular interactions driving this degradation are linked to conformational changes in the mutant protein upon inhibitor binding, which are recognized by the cellular ubiquitin-proteasome machinery.[7]
The following diagram illustrates the dual mechanism of inavolisib.
Quantitative Pharmacological Data
Inavolisib's pharmacological profile is characterized by high potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| PI3Kα (mutant) IC50 | 0.038 ± 0.003 nM | [2] |
| Selectivity vs. PI3Kβ | >300-fold | [2][8] |
| Selectivity vs. PI3Kδ | 361-fold | [2][5] |
| Selectivity vs. PI3Kγ | >300-fold | [2][8] |
| Selectivity vs. mTOR | >2000-fold | [5] |
Table 2: Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Species / System | Value | Reference |
| Permeability (Papp) | MDCK Cells | 1.9 x 10-6 cm/s | [8][9] |
| Metabolic Stability | Human Hepatocytes | Stable | [8][9] |
| Oral Bioavailability | Mouse | 57.5% - 100% | [8][9] |
| Efflux Substrate | P-gp & BCRP | Yes | [8][9] |
Table 3: Clinical Efficacy (Phase III INAVO120 Trial)
Inavolisib + Palbociclib + Fulvestrant vs. Placebo + Palbociclib + Fulvestrant in PIK3CA-mutated, HR+/HER2- Advanced Breast Cancer
| Endpoint | Inavolisib Arm | Placebo Arm | Hazard Ratio (95% CI) | Reference |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 17.2 months | 7.3 months | 0.42 (0.32 - 0.55) | [10][11] |
| Median Overall Survival (OS) | 34.0 months | 27.0 months | 0.67 (0.48 - 0.94) | [10] |
| Objective Response Rate (ORR) | 62.7% | 28.0% | N/A |[10] |
PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a primary signaling node downstream of receptor tyrosine kinases (RTKs) that governs essential cellular processes. The diagram below outlines the canonical pathway and highlights the intervention point of inavolisib.
References
- 1. Inavolisib | GDC-0077 | PI3K Inhibitor | Apoptosis | TargetMol [targetmol.com]
- 2. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 3. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GDC-0077 (Inavolisib) ... | Article | H1 Connect [archive.connect.h1.co]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I, Open-Label, Dose-Escalation Study Evaluating the Safety, Tolerability, and Pharmacokinetics of GDC-0077 as a Single Agent in Patients with Locally Advanced or Metastatic PIK3CA-Mutant Solid Tumors and in Combination with Endocrine and Targeted Therapies in Patients with Locally Advanced or Metastatic PIK3CA-Mutant Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Phase I/Ib Trial of Inavolisib Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abstract OT1-08-04: A first-in-human phase Ia dose escalation study of GDC-0077, a p110a-selective and mutant-degrading PI3K inhibitor, in patients withPIK3CA-mutant solid tumors | Semantic Scholar [semanticscholar.org]
